1-(Difluoromethyl)-4-isopropoxybenzene
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Overview
Description
1-(Difluoromethyl)-4-isopropoxybenzene is an organic compound characterized by the presence of a difluoromethyl group and an isopropoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-4-isopropoxybenzene typically involves the introduction of the difluoromethyl group onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF₂H. The reaction is often catalyzed by transition metals and can be performed under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Difluoromethyl)-4-isopropoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products: The major products formed from these reactions include difluoromethyl ketones, carboxylic acids, and various substituted benzene derivatives .
Scientific Research Applications
1-(Difluoromethyl)-4-isopropoxybenzene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-4-isopropoxybenzene involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and hydrogen bonding ability, influencing its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-isopropoxybenzene: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-(Difluoromethyl)-4-methoxybenzene: Similar but with a methoxy group instead of an isopropoxy group.
Uniqueness: 1-(Difluoromethyl)-4-isopropoxybenzene is unique due to the presence of both the difluoromethyl and isopropoxy groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C10H12F2O |
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Molecular Weight |
186.20 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-propan-2-yloxybenzene |
InChI |
InChI=1S/C10H12F2O/c1-7(2)13-9-5-3-8(4-6-9)10(11)12/h3-7,10H,1-2H3 |
InChI Key |
HRKATXYKGLLCSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
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